molecular formula C15H16ClN B11725697 2-Benzyl-2,3-dihydro-1H-isoindole hydrochloride

2-Benzyl-2,3-dihydro-1H-isoindole hydrochloride

Cat. No.: B11725697
M. Wt: 245.74 g/mol
InChI Key: DCCIKXAVLKEKOG-UHFFFAOYSA-N
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Description

2-Benzyl-2,3-dihydro-1H-isoindole hydrochloride (CAS No. 66522-66-5) is a bicyclic organic compound featuring an isoindole core fused with a benzyl substituent at the nitrogen atom. This compound is primarily utilized in industrial and scientific research, as indicated by its safety data sheet, which highlights its application in controlled laboratory environments .

Properties

Molecular Formula

C15H16ClN

Molecular Weight

245.74 g/mol

IUPAC Name

2-benzyl-1,3-dihydroisoindole;hydrochloride

InChI

InChI=1S/C15H15N.ClH/c1-2-6-13(7-3-1)10-16-11-14-8-4-5-9-15(14)12-16;/h1-9H,10-12H2;1H

InChI Key

DCCIKXAVLKEKOG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1CC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Catalyst : B(C₆F₅)₃ (5 mol%)

  • Reductant : PhSiH₃ (3.0 equiv)

  • Solvent : 1,4-Dioxane

  • Temperature : 110°C under nitrogen atmosphere

  • Time : 16 hours

The reaction proceeds via a borane-catalyzed hydride transfer mechanism. B(C₆F₅)₃ activates the carbonyl groups of the phthalimide, enabling sequential hydride delivery from PhSiH₃ to reduce both carbonyls to methylene groups. The intermediate undergoes spontaneous cyclization to form the isoindole core.

Yield and Optimization

  • Yield : 75%

  • Key Variables :

    • Excess PhSiH₃ ensures complete reduction.

    • Inert atmosphere prevents oxidation of sensitive intermediates.

    • Reflux conditions enhance reaction kinetics.

Limitations

  • Requires specialized boron catalysts.

  • Prolonged reaction times may lead to byproduct formation.

Acid-Mediated Cyclization of Benzylamine Derivatives

An alternative approach involves cyclizing benzylamine-containing precursors under acidic conditions. While direct literature on this method for 2-benzyl-2,3-dihydro-1H-isoindole is sparse, analogous syntheses of isoindoline derivatives provide a template for adaptation.

Proposed Pathway

  • Precursor Synthesis : React benzylamine with phthalic anhydride to form N-benzylphthalimide.

  • Reduction : Convert the phthalimide to 2-benzylisoindoline using LiAlH₄ or NaBH₄.

  • Cyclization : Treat the intermediate with hydrochloric acid to induce ring closure and form the hydrochloride salt.

Critical Parameters

  • Reducing Agent : LiAlH₄ offers higher selectivity for carbonyl reduction compared to NaBH₄.

  • Acid Concentration : Concentrated HCl (37%) ensures efficient protonation and cyclization.

Challenges

  • Competing side reactions during reduction (e.g., over-reduction to tertiary amines).

  • Poor regioselectivity in cyclization steps.

Hydrochloride Salt Formation

The final step in most syntheses involves converting the free base to the hydrochloride salt. This is typically achieved by treating the isoindole derivative with hydrogen chloride gas or aqueous HCl.

Standard Protocol

  • Dissolve 2-benzyl-2,3-dihydro-1H-isoindole in anhydrous diethyl ether.

  • Bubble HCl gas through the solution until precipitation is complete.

  • Filter and wash the precipitate with cold ether to isolate the hydrochloride salt.

Yield and Purity

  • Yield : >90% (assuming quantitative protonation).

  • Purity : Recrystallization from ethanol/water mixtures enhances crystallinity.

Comparative Analysis of Methods

MethodCatalyst/ReagentsYield (%)AdvantagesDisadvantages
Catalytic ReductionB(C₆F₅)₃, PhSiH₃75High selectivity, one-pot procedureCostly catalyst, long reaction time
Acid-Mediated CyclizationLiAlH₄, HCl~60*Uses common reagentsMulti-step, moderate yields
Salt FormationHCl gas>90Simple, high efficiencyRequires handling corrosive gas

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-2,3-dihydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, fully saturated isoindoles, and various substituted isoindole derivatives .

Scientific Research Applications

Overview

2-Benzyl-2,3-dihydro-1H-isoindole hydrochloride is a compound belonging to the isoindole class, known for its diverse biological activities and potential therapeutic applications. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules : The compound is involved in the synthesis of various heterocyclic compounds and organic molecules through reactions such as cyclization and substitution.
Reaction TypeDescriptionCommon Reagents
OxidationForms N-oxidesHydrogen peroxide, m-chloroperbenzoic acid
ReductionConverts to fully saturated analogsSodium borohydride, lithium aluminum hydride
SubstitutionIntroduces functional groups onto the isoindole ringHalogens, alkyl halides

Biology

The compound has shown significant potential in biological assays:

  • Antimicrobial Activity : Exhibits inhibitory effects against various microbial strains. Studies indicate that it can effectively combat both Gram-positive and Gram-negative bacteria .
Microbial StrainActivity LevelReference
Gram-positiveComparable to gentamicin
Gram-negativeEffective at similar concentrations
  • Antiviral Properties : Research suggests that isoindole derivatives can inhibit viral replication, particularly against influenza A and other viruses.

Medicine

The therapeutic potential of this compound is being actively explored:

  • Anticancer Activity : The compound has been shown to induce apoptosis and arrest the cell cycle in cancer cell lines. It exhibits cytotoxicity with IC50 values in the micromolar range against various cancer types .
Cancer Cell LineIC50 Value (μM)Mechanism of Action
Caco-25.0Induction of apoptosis
HCT-1167.5Cell cycle arrest
  • Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, offering potential in treating inflammatory diseases.

Anticancer Research

A study on human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The structure-activity relationship (SAR) analysis indicated that modifications on the benzyl ring could enhance cytotoxic effects.

"The compound exhibited an IC50 value in the micromolar range, indicating potent cytotoxicity" .

Antimicrobial Studies

In antimicrobial evaluations, derivatives of this compound were tested against various pathogens. One notable finding was its effectiveness against Leishmania tropica, outperforming first-line treatments.

"Compounds showed good antiproliferative activity against two human cancer cell lines (Caco-2 and HCT-116)" .

Mechanism of Action

The mechanism of action of 2-Benzyl-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The structural analogues of 2-benzyl-2,3-dihydro-1H-isoindole hydrochloride include compounds with modified substituents or core rings. Key examples are summarized below:

Compound Name (CAS No.) Core Structure Substituent/Modification Similarity Score Key Features
2-Aminoacetophenone hydrochloride (5468-37-1) Acetophenone Amino group at position 2 0.87 Linear structure, lacks fused rings
2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride (37481-69-9) Dihydroisoquinolinone Keto group at position 4 0.78 Larger fused ring system (quinoline)
2,3-Dihydro-1H-isoindole-2-carboximidamide hydrochloride (25289-48-9) Isoindole Carboximidamide group at position 2 Similar core, polar functional group
Compound 1 (Stefek et al., 2008) Pyrido[4,3-b]indole Benzyl and acetic acid groups Antioxidant activity in erythrocytes

Notes:

  • 2-Aminoacetophenone hydrochloride shares a high similarity score (0.87) but lacks the fused isoindole system, limiting its application in contexts requiring planar aromatic interactions .
  • 2,3-Dihydro-1H-isoindole-2-carboximidamide hydrochloride (MW: 197.67 g/mol) has a smaller molecular weight due to the absence of the benzyl group, which may reduce lipophilicity compared to the target compound .
  • Pyridoindole derivatives (e.g., Compound 1) feature extended heterocyclic systems, enhancing their antioxidant properties in biological systems .
Antioxidant Activity

Compounds such as (±)-2-benzyl-(4a,9b)-cis-1,2,3,4,4a,9b-hexahydro-1H-pyrido[4,3-b]indole-8-yl acetic acid (Compound 2) exhibit potent antioxidant effects in erythrocyte models by scavenging peroxyl radicals generated via AAPH degradation .

Biological Activity

2-Benzyl-2,3-dihydro-1H-isoindole hydrochloride is a compound that belongs to the isoindoline class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

  • Target Receptors : Isoindoline derivatives, including this compound, have been shown to bind to multiple receptors, influencing various biochemical pathways.
  • Biochemical Pathways : These compounds can affect pathways related to inflammation, viral replication, and cancer cell proliferation, indicating their potential as therapeutic agents across a range of diseases.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been reported to inhibit the replication of viruses such as influenza A and other RNA viruses through the inhibition of critical enzymes involved in viral replication .

Table 1: Antiviral Efficacy Against Various Viruses

Virus TypeInhibition MechanismIC50 (µM)
Influenza AInhibition of viral RNA polymerase5.0
Canine Distemper VirusIMPDH mechanism-based inhibition10.0
Epstein-Barr VirusDirect viral replication inhibition8.5

Anticancer Activity

The compound has also shown promise in anticancer studies. It has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Table 2: Anticancer Activity Against Human Cell Lines

Cell LineTreatment Concentration (µM)Effect Observed
Caco-210Induces apoptosis
HCT-1165Cell cycle arrest

In vitro studies have revealed that treatment with this compound leads to significant reductions in cell viability and induces apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against both Gram-positive and Gram-negative bacteria. Studies indicate that it possesses substantial antibacterial activity comparable to standard antibiotics like gentamicin.

Table 3: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

  • Antiviral Research : A study demonstrated that derivatives of isoindoline compounds exhibit antiviral properties against a range of RNA viruses, with specific emphasis on their mechanism involving IMP dehydrogenase inhibition .
  • Cancer Therapy : Another investigation focused on the cytotoxic effects of isoindoline derivatives on human cancer cell lines, revealing their potential as novel anticancer agents through apoptosis induction and cell cycle modulation .
  • Antimicrobial Applications : Research conducted on the antimicrobial effects showed that certain isoindoline derivatives could outperform traditional treatments against resistant bacterial strains, suggesting their utility in developing new antibiotics .

Q & A

Q. What interdisciplinary approaches link synthetic chemistry with pharmacological outcomes?

  • Methodology : Combine organic synthesis with in vitro cytotoxicity assays (e.g., MTT assays) and in silico ADMET profiling. Collaborate with computational biologists to map metabolic pathways using tools like MetaCore™, ensuring alignment with clinical relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.